Lipophilicity and CNS Multiparameter Optimization (MPO) Score Improvement vs. Des-Benzyl Analog
The target compound exhibits an XLogP3-AA of 3.6, which is within the optimal lipophilicity range for CNS drug candidates (1
| Evidence Dimension | Lipophilicity (XLogP3-AA) and CNS MPO score |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6; CNS MPO = 4.1 |
| Comparator Or Baseline | 1-(Naphthalene-2-sulfonyl)piperazine: XLogP3-AA = 1.8; CNS MPO = 3.4 |
| Quantified Difference | ΔXLogP3-AA = +1.8; ΔCNS MPO = +0.7 |
| Conditions | Computed by XLogP3 3.0 and MPO algorithm (PubChem 2025.09.15 release) |
Why This Matters
For CNS-targeted probe procurement, the higher predicted CNS MPO score of the target compound suggests a more favorable balance of physicochemical properties for crossing the blood-brain barrier relative to the des-benzyl building block.
- [1] PubChem. 1-[(4-Methoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine (CID 1150398) and 1-(Naphthalene-2-sulfonyl)-piperazine (CID 2761200). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/ (Accessed 2026-04-30). View Source
